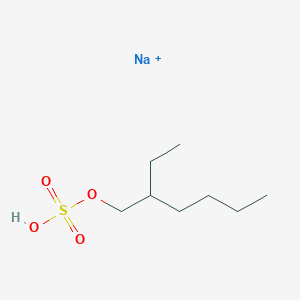![molecular formula C11H16O3 B090412 2-[2-(4-metilfenoxi)etoxi]etanol CAS No. 104-39-2](/img/structure/B90412.png)
2-[2-(4-metilfenoxi)etoxi]etanol
Descripción general
Descripción
Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-, is a compound that falls under the category of Aryl Alkyl Alcohols (AAAs), which are known for their use as fragrance ingredients. These compounds are characterized by their primary alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. The AAAs have a common structural element of an alcohol group -C-(R1)(R2)OH, and in the case of 2-(4-methylphenoxy)ethanol, the aryl group is a substituted benzene ring with a methyl group .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions. For instance, 2-[4-(2-bromoethoxy)phenoxy]ethanol was prepared from 4-(benzyloxy)phenol through a three-step reaction, which demonstrates the complexity and the careful planning required to synthesize such molecules. The synthesis process can include various reactions such as bromination, substitution, and protection/deprotection steps .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-, can be determined using techniques like X-ray diffraction analysis. For example, the crystal and molecular structure of the ethanol solvate of 2-[bis(diphenylphosphoryl)methyl]phenol was elucidated, revealing details such as bond lengths and the presence of intramolecular hydrogen bonds, which can influence the stability and reactivity of the molecule .
Chemical Reactions Analysis
Compounds within the same family as Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-, can undergo various chemical reactions. The synthesis of 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine involved the introduction of a thioacetate group followed by hydrolyzation, indicating the reactivity of the ether and alcohol functional groups present in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of AAAs, including Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-, are significant for their application as fragrance ingredients. These properties include physical state, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data. The safety assessment of these compounds is crucial for their use in consumer products . Additionally, the study of thermodynamic properties, such as liquid-liquid equilibria, and the measurement of densities and viscosities in binary mixtures, can provide insights into the behavior of these compounds in different environments and their potential applications .
Aplicaciones Científicas De Investigación
Cromatografía
“2-[2-(4-metilfenoxi)etoxi]etanol” se puede utilizar en cromatografía, específicamente en Cromatografía Líquida de Alta Eficiencia (HPLC). Se puede analizar mediante este método de HPLC de fase inversa (RP) con condiciones simples . La fase móvil contiene acetonitrilo (MeCN), agua y ácido fosfórico .
Espectrometría de Masas
Para aplicaciones compatibles con Espectrometría de Masas (MS), el ácido fosfórico en la fase móvil debe reemplazarse con ácido fórmico . Esto indica que “this compound” podría usarse potencialmente en aplicaciones de espectrometría de masas.
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Propiedades
IUPAC Name |
2-[2-(4-methylphenoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10-2-4-11(5-3-10)14-9-8-13-7-6-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXGWDDTLAPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059296 | |
| Record name | Ethanol, 2-[2-(4-methylphenoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104-39-2 | |
| Record name | 2-[2-(4-Methylphenoxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(p-Tolyloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(4-methylphenoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-(4-methylphenoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(p-tolyloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(P-TOLYLOXY)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F25DM4ZHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)


![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)





